molecular formula C12H10N2O3 B8751627 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Cat. No. B8751627
M. Wt: 230.22 g/mol
InChI Key: MZRYVTCTZYBMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Methyloxy)-4-nitrophenyl]pyridine is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(Methyloxy)-4-nitrophenyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(Methyloxy)-4-nitrophenyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-(3-methoxy-4-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O3/c1-17-12-8-10(2-3-11(12)14(15)16)9-4-6-13-7-5-9/h2-8H,1H3

InChI Key

MZRYVTCTZYBMGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-2-(methyloxy)-1-nitrobenzene (34.7 g, 184.8 mmol), PdCl2(PPh3)2 (6.5 g, 9.24 mmol) and 4-pyridylboronic acid (25.0 g, 203.2 mmol) in dioxane was deoxygenated by bubbling with N2 (g) for ca 15 min. To this solution was added degassed 3.0 N Na2CO3 (aq) (203 mL, 3.0 equiv.) and the resulting slurry was warmed to 102° C. for 4 h. The dioxane was removed under reduced pressure and the solids were dissolved in EtOAc and washed twice with brine. The organic layer was dried over Na2SO4, taken to a residue under reduced pressure, and the residue purified by trituration with diethyl ether to afford 4-[3-(methyloxy)-4-nitrophenyl]pyridine as a brown solid (34.0 g, 147.68 mmol, 80%) of sufficient purity for use in subsequent transformations. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.64-8.73 (m, 2H), 8.00 (d, J=8.43 Hz, 1H), 7.78-7.85 (m, 2H), 7.67 (d, J=1.83 Hz, 1H), 7.51 (dd, J=8.43, 1.83 Hz, 1H), 4.03 (s, 3H).
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
catalyst
Reaction Step One
Quantity
203 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Nitrogen was bubbled through dioxane (800 mL) for 1 h followed by the addition of 4-chloro-2-(methyloxy)-1-nitrobenzene (61 g, 0.33 mol), 3-pyridinylboronic acid (Boron Molecular, 40 g, 0.33 mmol), dichloro(triphenylphosphine)palladium (10 g, 14 mmol), and degassed aqueous 3 N Na2CO3 (325 mL, 975 mmol). The reaction mixture was stirred with a mechanical stirrer and heated at 90° C. for 3 h. The reaction was cooled and most of the dioxane was removed in vacuo. It was diluted with water and then extracted with Ethyl acetate. Combined organic phases were dried (Mg2SO4), filtered and concentrated. The resultant solid was washed with diethyl ether to afford 4-(3-methoxy-4-nitrophenyl)pyridine (50 g, 66% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 4.05 (s, 3 H), 7.53 (dd, J=8.4, 1.8 Hz, 1 H), 7.69 (d, J=1.8 Hz, 1 H), 7.84 (d, J=6.2 Hz, 2 H), 8.02 (d, J=8.4 Hz, 1 H), 8.72 (d, J=6.2 Hz, 2 H). ESIMS (M+H)+=231.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro(triphenylphosphine)palladium
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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